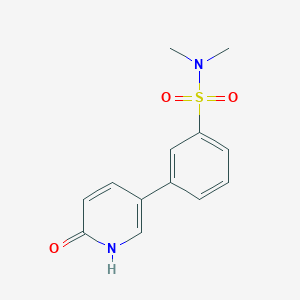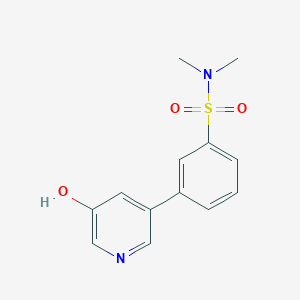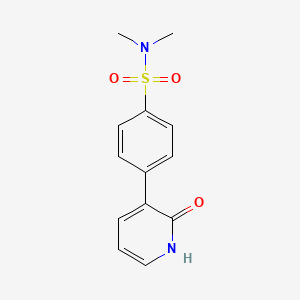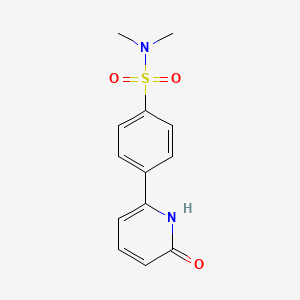
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (5-(3-DMS)-2-HP) is an organic compound which has been studied extensively in scientific research for its various applications. 5-(3-DMS)-2-HP is a widely used reagent in organic synthesis, and has been used in many biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
5-(3-DMS)-2-HP has been studied extensively in scientific research for its various applications. It has been used in the synthesis of various organic compounds, including aryl sulfonamides, amino acid derivatives, and heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and statins.
In addition, 5-(3-DMS)-2-HP has been used in the study of various biochemical and physiological processes. It has been used to study the mechanism of action of various enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been used to study the effects of various drugs on the body, including the effects of statins on cholesterol levels.
Wirkmechanismus
The mechanism of action of 5-(3-DMS)-2-HP is not fully understood. However, it is believed to act as a substrate for various enzymes, such as cytochrome P450 and nitric oxide synthase. It is also believed to interact with various receptors in the body, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-DMS)-2-HP are not fully understood. However, it has been shown to have various effects on the body, including the inhibition of various enzymes and the activation of various receptors. It has also been shown to have anti-inflammatory effects, as well as anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-DMS)-2-HP in laboratory experiments include its low cost and availability, as well as its ability to act as a substrate for various enzymes and interact with various receptors in the body. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic in high concentrations, and it can react with other compounds in the reaction mixture.
Zukünftige Richtungen
There are many potential future directions for the use of 5-(3-DMS)-2-HP in scientific research. For example, it could be used to study the mechanism of action of various enzymes, as well as the effects of drugs on the body. It could also be used to synthesize various organic compounds, as well as pharmaceuticals. In addition, it could be used to study the biochemical and physiological effects of various compounds, as well as the effects of various drugs on the body. Finally, it could be used to study the effects of various environmental factors on the body.
Synthesemethoden
5-(3-DMS)-2-HP is synthesized using a two-step process. The first step involves the condensation reaction of 3-dimethylsulfamoylphenol with pyridine-2-carbaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide. The second step involves the hydrolysis of the resulting product with hydrochloric acid to form 5-(3-DMS)-2-HP.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-4-10(8-12)11-6-7-13(16)14-9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPADCUDKGAVQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














